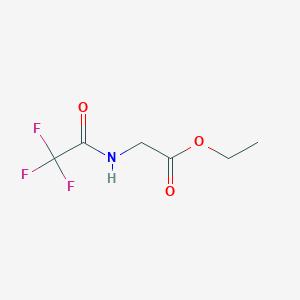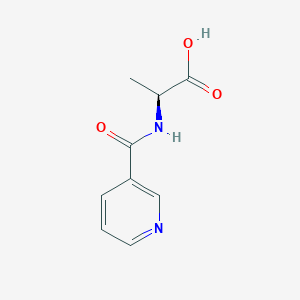
Hydrochloric AC./prop. AC. 1
Übersicht
Beschreibung
Hydrochloric acid/propionic acid 1:1 (v/v) is a mixture of hydrochloric acid and propionic acid in equal volumes. Hydrochloric acid, also known as muriatic acid, is a strong inorganic acid with the chemical formula HCl. It is a colorless liquid with a pungent odor and is highly corrosive. Propionic acid, with the chemical formula C3H6O2, is a naturally occurring carboxylic acid with a slightly pungent odor. This mixture is used in various chemical processes and industrial applications due to the combined properties of both acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochloric acid is typically produced by the direct combination of hydrogen and chlorine gases. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. Propionic acid can be synthesized through the hydrolysis of propionitrile or by the oxidation of propionaldehyde.
Industrial Production Methods
Hydrochloric acid is commonly produced as a byproduct of the chlorination of organic compounds. It can also be generated by the reaction of sulfuric acid with sodium chloride. Propionic acid is industrially produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrochloric acid/propionic acid 1:1 can undergo various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: Hydrochloric acid can participate in reduction reactions, such as the reduction of metal oxides to metals.
Substitution: Both acids can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize propionic acid.
Reducing Agents: Hydrogen gas or metal hydrides can be used to reduce hydrochloric acid.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions involving hydrochloric acid.
Major Products
Oxidation: Carbon dioxide and water from the oxidation of propionic acid.
Reduction: Pure metals from the reduction of metal oxides using hydrochloric acid.
Substitution: Various halogenated organic compounds from substitution reactions involving hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Hydrochloric acid/propionic acid 1:1 is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a pH adjuster in cell culture media.
Medicine: Utilized in the synthesis of pharmaceuticals and as a component in diagnostic reagents.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrochloric acid/propionic acid 1:1 involves the dissociation of hydrochloric acid into hydrogen and chloride ions, which can participate in various chemical reactions. Propionic acid can donate protons and participate in acid-base reactions. The combined effects of both acids enhance their reactivity and versatility in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Hydrochloric acid/propionic acid 1:1 can be compared with other similar compounds such as:
Hydrochloric acid/acetic acid: This mixture has similar acidic properties but differs in the organic acid component.
Sulfuric acid/propionic acid: This combination has stronger oxidizing properties due to the presence of sulfuric acid.
Hydrochloric acid/formic acid: This mixture has a higher reactivity due to the presence of formic acid, which is a stronger acid than propionic acid.
Each of these mixtures has unique properties and applications, making hydrochloric acid/propionic acid 1:1 a versatile and valuable compound in various fields.
Eigenschaften
IUPAC Name |
propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFIGOPUHPDIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596314 | |
| Record name | Propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37262-38-7 | |
| Record name | Propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)






![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)


